molecular formula C11H11ClN2OS B2577403 N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide CAS No. 847837-41-6

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide

Cat. No.: B2577403
CAS No.: 847837-41-6
M. Wt: 254.73
InChI Key: SGTOYJUUZREMEC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide typically involves the reaction of 2-aminobenzenethiol with various acyl chlorides. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound may also interfere with cellular processes by binding to DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-chlorobenzothiazole: Similar in structure but lacks the acetamide group.

    N-methylbenzothiazole: Similar in structure but lacks the chloro group.

Uniqueness

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide is unique due to the presence of both the chloro and acetamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-14(11(15)6-12)7-10-13-8-4-2-3-5-9(8)16-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTOYJUUZREMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2S1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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